molecular formula C34H23OP B14608516 Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane CAS No. 60632-52-2

Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane

Cat. No.: B14608516
CAS No.: 60632-52-2
M. Wt: 478.5 g/mol
InChI Key: HZFZVRYKOJTEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphorus atom bonded to phenyl and phenylethynyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane typically involves the reaction of phenyl(2-(phenylethynyl)phenyl)phosphine oxide with specific reagents under controlled conditions. One common method includes the use of aryl isonitriles as radical acceptors and tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a catalytic amount of silver acetate . This process can also be achieved through a photochemical approach using organic photocatalysts .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds.

Scientific Research Applications

Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with transition metals, facilitating various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing biological pathways and material properties.

Comparison with Similar Compounds

Uniqueness: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane stands out due to its unique combination of phenyl and phenylethynyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

60632-52-2

Molecular Formula

C34H23OP

Molecular Weight

478.5 g/mol

IUPAC Name

1-(2-phenylethynyl)-2-[phenyl-[2-(2-phenylethynyl)phenyl]phosphoryl]benzene

InChI

InChI=1S/C34H23OP/c35-36(32-20-8-3-9-21-32,33-22-12-10-18-30(33)26-24-28-14-4-1-5-15-28)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H

InChI Key

HZFZVRYKOJTEHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.